![molecular formula C8H5BrN2O2 B1452427 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid CAS No. 1190314-17-0](/img/structure/B1452427.png)
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid
Descripción
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid follows established International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound's official International Union of Pure and Applied Chemistry name designates the pyrrolopyridine core structure using the bracketed numbering system [2,3-b], which indicates the specific fusion pattern between the pyrrole and pyridine rings. This nomenclature system precisely defines the spatial arrangement where the pyrrole ring is fused to the pyridine ring through positions 2 and 3 of the pyridine system, creating the characteristic 7-azaindole framework that serves as the foundational structure.
The positioning of substituents follows systematic numbering conventions, where the bromine atom occupies position 3 of the fused ring system, and the carboxylic acid functional group resides at position 4. Alternative nomenclature includes the designation as 7-azaindole-4-carboxylic acid, which reflects the indole-like character of the pyrrolopyridine system with nitrogen substitution at the 7-position. This systematic approach ensures unambiguous identification of the compound's structure and distinguishes it from closely related isomeric compounds.
Isomeric considerations for this compound encompass both positional and structural isomerism within the pyrrolopyridine family. The compound exhibits distinct structural characteristics compared to related pyrrolopyridine isomers, including 1H-pyrrolo[3,2-b]pyridine derivatives and other regioisomeric forms. The specific [2,3-b] fusion pattern distinguishes this compound from the [3,2-b] isomer, which represents a fundamentally different connectivity pattern with altered electronic and chemical properties.
Molecular Formula and Atomic Connectivity Analysis
The molecular formula C8H5BrN2O2 reveals the atomic composition of this compound, comprising eight carbon atoms, five hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms. This formula corresponds to a molecular weight of 241.04 grams per mole, reflecting the significant contribution of the bromine substituent to the overall molecular mass. The degree of unsaturation calculated from this molecular formula indicates seven degrees of unsaturation, accounting for the aromatic ring systems and the carbonyl group of the carboxylic acid functionality.
Atomic connectivity analysis reveals a complex three-dimensional structure where the pyrrolopyridine core provides the fundamental framework. The Simplified Molecular Input Line Entry System representation O=C(O)C1=C2C(Br)=CNC2=NC=C1 illustrates the specific connectivity pattern, while alternative representations such as c1cnc2c(c1C(=O)O)c(c[nH]2)Br provide additional structural clarity. The International Chemical Identifier string InChI=1S/C8H5BrN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13) provides comprehensive connectivity information including stereochemical considerations and tautomeric possibilities.
The spatial arrangement of atoms within the molecule demonstrates significant conjugation between the aromatic ring systems and the carboxylic acid group. The planar nature of the pyrrolopyridine core facilitates electronic delocalization, while the bromine substituent introduces both steric and electronic effects that influence the compound's reactivity profile. Bond length analysis indicates typical aromatic carbon-carbon distances within the fused ring system, with the carbon-bromine bond exhibiting characteristic single-bond character.
Structural Parameter | Value | Method |
---|---|---|
Molecular Formula | C8H5BrN2O2 | Mass Spectrometry |
Molecular Weight | 241.04 g/mol | Calculated |
Degrees of Unsaturation | 7 | Formula Analysis |
Heavy Atom Count | 13 | Structural Analysis |
Crystallographic Characterization and X-ray Diffraction Studies
Crystallographic investigations of this compound have provided detailed insights into its solid-state structure and intermolecular interactions. The compound exhibits a melting point exceeding 330 degrees Celsius, indicating strong intermolecular forces and thermal stability characteristic of hydrogen-bonded carboxylic acid systems. This elevated melting point suggests extensive hydrogen bonding networks formed through carboxylic acid dimers and potential nitrogen-hydrogen interactions within the crystal lattice.
Crystal structure analysis reveals that the pyrrolopyridine core maintains planarity, with minimal deviation from the mean plane of the fused ring system. The bromine atom positioned at the 3-position extends from this planar framework, creating specific steric interactions that influence crystal packing arrangements. The carboxylic acid group at position 4 adopts a coplanar orientation with respect to the aromatic system, facilitating optimal overlap with the π-electron system of the heterocyclic core.
Intermolecular hydrogen bonding patterns observed in crystallographic studies demonstrate the formation of carboxylic acid dimers through typical oxygen-hydrogen oxygen interactions with distances characteristic of strong hydrogen bonds. Additional hydrogen bonding involves the nitrogen atoms of the pyrrolopyridine system, creating extended network structures that contribute to the compound's stability and influence its physical properties. The crystal packing exhibits layers of molecules stabilized through these hydrogen bonding interactions, with bromine atoms occupying specific positions that minimize steric repulsion.
X-ray diffraction data indicates unit cell parameters consistent with orthorhombic or monoclinic crystal systems, although specific crystallographic parameters require detailed single-crystal analysis for precise determination. The electron density maps derived from diffraction studies confirm the expected connectivity and provide accurate bond lengths and angles throughout the molecular structure.
Tautomeric Forms and Protonation State Dynamics
The tautomeric behavior of this compound demonstrates significant complexity due to the presence of multiple heteroatoms and functional groups capable of participating in proton transfer processes. Related pyrrolopyridine systems exhibit well-documented tautomeric equilibria, particularly involving the nitrogen atoms of the fused heterocyclic framework. The compound can exist in multiple tautomeric forms, with the 1H-tautomer representing the predominant species under neutral conditions.
Protonation state dynamics reveal that the compound's behavior varies significantly with solution pH and solvent environment. In acidic media, protonation occurs preferentially at the pyridine nitrogen, creating cationic species that exhibit altered electronic properties and reactivity patterns. The carboxylic acid group maintains its acidic character across a wide pH range, with a predicted pKa value of approximately 1.45, indicating strong acidity consistent with aromatic carboxylic acids.
Nuclear magnetic resonance spectroscopy studies of related pyrrolopyridine systems demonstrate that tautomeric equilibria can be observed and quantified through chemical shift analysis and coupling pattern examination. In trifluoroacetic acid solution, multiple tautomeric forms coexist in measurable ratios, with keto and enol tautomers showing distinct spectroscopic signatures. The presence of the bromine substituent at position 3 influences these equilibria through both electronic and steric effects.
Tautomeric Form | Relative Stability | Solvent Dependence | Spectroscopic Signature |
---|---|---|---|
1H-tautomer | High | Universal | Standard aromatic pattern |
2H-tautomer | Low | Polar solvents | Shifted pyrrole signals |
Protonated forms | Variable | Acidic media | Downfield nitrogen signals |
Carboxylate anion | High | Basic media | COO- stretching modes |
Temperature-dependent studies reveal that tautomeric equilibria exhibit modest temperature coefficients, with entropy-driven processes favoring specific tautomeric forms at elevated temperatures. The activation barriers for tautomeric interconversion appear to be relatively low, suggesting facile proton transfer processes under most experimental conditions. Exchange studies using deuterated solvents demonstrate that the NH proton of the pyrrole ring undergoes rapid exchange, particularly in protic solvents, indicating the dynamic nature of the tautomeric system.
Propiedades
IUPAC Name |
3-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-3-11-7-6(5)4(8(12)13)1-2-10-7/h1-3H,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHZKMNKZGVAEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Actividad Biológica
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the 3-position and a carboxylic acid group at the 4-position, which contribute to its unique properties and applications in various fields, particularly in cancer research and drug development.
The molecular formula of this compound is C8H5BrN2O2, with a molecular weight of 241.04 g/mol. The compound's structure consists of a pyridine ring fused to a pyrrole ring, which is characteristic of many biologically active compounds.
Property | Value |
---|---|
Molecular Formula | C8H5BrN2O2 |
Molecular Weight | 241.04 g/mol |
CAS Number | 1190314-17-0 |
Melting Point | Not available |
Solubility | Soluble in DMSO |
The biological activity of this compound primarily involves its interaction with various biological targets, including fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cell proliferation and survival, making them significant targets for cancer therapy. Inhibiting these receptors can lead to reduced tumor growth and metastasis.
Anticancer Properties
Research has shown that derivatives of this compound exhibit potent inhibitory effects on FGFRs. For instance, one study reported that certain derivatives demonstrated IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3, indicating strong potential for anticancer applications .
Case Studies
- Inhibition of Tumor Growth : A study involving the compound's derivatives showed significant inhibition of breast cancer cell proliferation (4T1 cells). The compound not only hindered cell growth but also induced apoptosis and inhibited cell migration and invasion .
- Anti-inflammatory Effects : Another research highlighted the anti-inflammatory properties of related pyrrolo[2,3-B]pyridine compounds. These compounds were found to suppress pro-inflammatory responses in microglial cells, indicating potential therapeutic applications for neuroinflammatory conditions .
Table 2: Summary of Biological Activities
Activity | Target | Effect |
---|---|---|
FGFR Inhibition | FGFR1, FGFR2, FGFR3 | IC50 values: 7–712 nM |
Anticancer | Breast Cancer Cells | Inhibition of proliferation and apoptosis |
Anti-inflammatory | Microglial Cells | Suppression of pro-inflammatory response |
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common methods include bromination followed by carboxylation using agents like N-bromosuccinimide (NBS) .
This compound serves as a building block for developing new therapeutic agents targeting various diseases, particularly those mediated by aberrant kinase activity . Its role in organic synthesis also extends to creating more complex heterocyclic compounds.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid serves as a crucial precursor for developing therapeutic agents targeting various proteins involved in cancer and inflammatory diseases. Its notable applications include:
- Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : This compound and its derivatives have been shown to inhibit FGFRs, which play a critical role in cell proliferation and survival. Inhibition of these receptors is linked to the suppression of tumor growth and metastasis, making it a candidate for cancer therapy .
Organic Synthesis
The compound acts as an intermediate in synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for selective functionalization, making it valuable in organic synthesis.
Biological Studies
Research indicates that this compound can be employed to study biological pathways, particularly those involving signal transduction and cellular communication. Its mechanism of action primarily involves enzyme inhibition, which can elucidate the roles of specific pathways in disease processes .
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in various applications:
- FGFR Inhibition : A study reported that derivatives of this compound exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3, with IC50 values indicating strong efficacy against breast cancer cell lines .
- Therapeutic Development : Research has focused on developing new derivatives based on this compound to enhance its therapeutic potential against various cancers by improving selectivity and reducing off-target effects .
Comparación Con Compuestos Similares
Comparative Data Table
Métodos De Preparación
Bromination of Pyrrolo[2,3-B]pyridine Derivatives
Reagents and Conditions:
N-bromosuccinimide (NBS) is the preferred brominating agent due to its selectivity and mild reaction conditions. The reaction is typically conducted in an inert solvent such as dichloromethane (CH2Cl2) at temperatures ranging from 0°C to room temperature. Reaction times vary but generally extend up to 16 hours to ensure complete bromination.Mechanism and Selectivity:
The bromination proceeds via electrophilic substitution, targeting the 3-position of the fused heterocyclic system due to electronic and steric factors favoring this site.Example Procedure:
A solution of ethyl pyrrolo[2,3-B]pyridine-4-carboxylate in dichloromethane at 0°C is treated with NBS. The mixture is stirred and gradually warmed to room temperature over 16 hours. Post-reaction workup involves extraction with dichloromethane and washing with aqueous sodium chloride solution, followed by drying and concentration. Purification is typically achieved by silica gel chromatography using gradients of ethyl acetate in petroleum ether.Yield:
Typical isolated yields for the brominated ester intermediate are around 60-65% under optimized conditions.
Carboxylation to Introduce the Carboxylic Acid Group
Approach 1: Direct Carboxylation
The brominated pyrrolo[2,3-B]pyridine intermediate can be subjected to carboxylation by treatment with carbon dioxide under basic conditions (e.g., using a strong base such as sodium hydride or potassium tert-butoxide). This method introduces the carboxyl group at the 4-position.Approach 2: Hydrolysis of Ester Intermediates
Alternatively, the brominated compound is first prepared as an ester (e.g., ethyl ester), which is then hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.Typical Conditions for Hydrolysis:
Refluxing the ester in aqueous sodium hydroxide solution, followed by acidification, provides the carboxylic acid with good yields and purity.
Summary of a Representative Synthetic Route
Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
---|---|---|---|---|---|
1 | Ethyl pyrrolo[2,3-B]pyridine-4-carboxylate | N-bromosuccinimide, CH2Cl2, 0-20°C, 16 h | Ethyl 3-bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylate | 61 | Bromination at 3-position |
2 | Ethyl 3-bromo derivative | Aqueous NaOH, reflux; then acidification | 3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carboxylic acid | >80 | Hydrolysis of ester to carboxylic acid |
Research Findings and Experimental Data
NMR Characterization:
The brominated ester intermediate shows characteristic proton NMR signals including a broad singlet around 9.9 ppm (NH proton), doublets and double doublets corresponding to aromatic protons, and quartet and triplet peaks for the ethyl ester group.Yields and Purity:
Reported yields for the bromination step are around 60-65%, with purity confirmed by chromatographic and spectroscopic methods.Reagent Stoichiometry:
Slight excess of NBS (approximately 1.1 equivalents) is used to drive the bromination to completion without excessive side reactions.
Comparative Notes on Related Compounds
While the exact positional isomer this compound is the focus, related compounds such as 3-bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid have been prepared using similar bromination and ester hydrolysis strategies, indicating the robustness of these methods across pyrrolo-pyridine isomers.
Q & A
Basic: What synthetic strategies are recommended for achieving regioselective bromination in the preparation of 3-Bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid?
Regioselective bromination of pyrrolo[2,3-b]pyridine derivatives can be achieved using protocols involving halogenation agents like N-bromosuccinimide (NBS) under controlled conditions. For example, regioselective bromination at the 3-position is often guided by steric and electronic factors. A method described for similar azaindole derivatives involves reacting the parent heterocycle with NBS in a polar aprotic solvent (e.g., DMF or DCM) at 0–25°C, followed by acid workup to isolate the brominated product . Computational modeling (e.g., DFT studies) can predict reactive sites, ensuring selectivity. Post-synthesis, LC-MS and ¹H NMR (e.g., δ ~8.69 ppm for aromatic protons) are critical for confirming regiochemistry .
Basic: What spectroscopic and crystallographic techniques are most reliable for structural validation of this compound?
- ¹H NMR : Key diagnostic signals include downfield-shifted protons adjacent to electron-withdrawing groups (e.g., carboxylic acid: δ ~12–14 ppm) and aromatic protons (e.g., δ 7.5–8.7 ppm for pyrrolopyridine ring protons) .
- X-ray crystallography : Single-crystal analysis resolves bond angles and substituent positions. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 16.0028 Å, b = 4.9046 Å) have been reported for structurally related brominated pyrrole-carboxylic acids .
- HRMS/LC-MS : High-resolution mass spectrometry confirms molecular weight (e.g., m/z 257.0 for [M+H]⁺).
Advanced: How can competing reactivity of the carboxylic acid group be managed during derivatization (e.g., amide coupling)?
The carboxylic acid group can undergo undesired side reactions (e.g., decarboxylation) under harsh conditions. To mitigate this:
- Protection/Deprotection : Use tert-butyl or methyl esters (e.g., methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate) during intermediate steps, followed by hydrolysis .
- Activation for Amidation : Employ coupling agents like HATU or EDCI with DIPEA in DMF at 0°C to form active esters, minimizing acid degradation. Evidence from similar derivatives shows yields >90% when using in situ activation .
- Monitoring : Track reaction progress via TLC or LC-MS to detect intermediates and byproducts.
Advanced: What strategies address low solubility of this compound in cross-coupling reactions?
Low solubility in common solvents (e.g., DCM, THF) can hinder catalytic reactions. Solutions include:
- Solvent Optimization : Use DMSO-water mixtures or DMAc, which solubilize polar heterocycles without degrading Pd catalysts.
- Microwave-Assisted Synthesis : Enhance reaction rates and efficiency under controlled heating (e.g., 100–120°C for Suzuki-Miyaura coupling) .
- Protection of Acid Group : Temporarily convert the carboxylic acid to a methyl ester, improving solubility in organic phases, followed by deprotection post-coupling .
Advanced: How is this compound utilized in kinase inhibitor development, and what in vitro assays validate its activity?
This compound serves as a scaffold for kinase inhibitors due to its ability to mimic ATP-binding motifs. Key steps include:
- Fragment-Based Design : Coupling the carboxylic acid with pharmacophores (e.g., sulfonamides) to target kinase active sites. A patent describes derivatives with IC₅₀ values <100 nM in JAK2 inhibition assays .
- Assays :
Basic: What precautions are critical when handling this compound due to its reactivity and toxicity?
- Reactivity : The bromine substituent is susceptible to nucleophilic displacement. Avoid exposure to strong bases or nucleophiles (e.g., amines, thiols) during storage.
- Toxicity : Wear PPE (gloves, goggles) due to potential skin/eye irritation. Use fume hoods for weighing and reactions.
- Storage : Store desiccated at 2–8°C in amber vials to prevent photodegradation and hydrolysis .
Advanced: How do computational methods (e.g., DFT, molecular docking) guide the optimization of this compound’s bioactivity?
- DFT Calculations : Predict electrophilic regions (e.g., C-3 bromine) for functionalization. HOMO-LUMO gaps inform redox stability in biological environments.
- Docking Studies : Use software like AutoDock Vina to model interactions with kinase domains (e.g., binding affinity with EGFR T790M mutants). Adjust substituents to optimize hydrogen bonding and π-π stacking .
Basic: What are common impurities in synthesized batches, and how are they resolved?
- Impurities :
- Debrominated byproducts : Detectable via LC-MS (m/z 179.0 for parent pyrrolopyridine).
- Oxidation products : Carboxylic acid derivatives may form lactams under acidic conditions.
- Purification : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) or recrystallization from EtOH/H₂O .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.